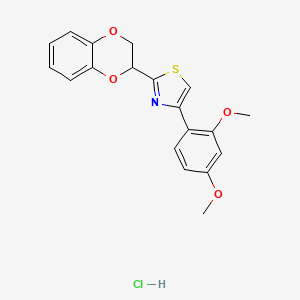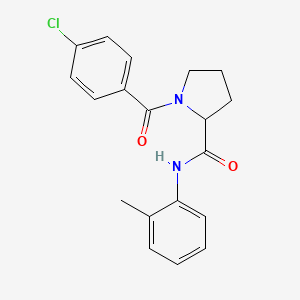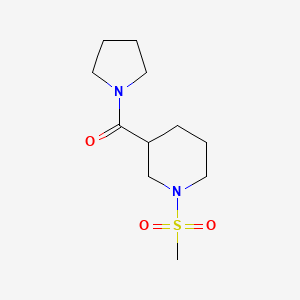
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that belongs to the family of isoxazole derivatives. It is commonly referred to as isoxadifen-ethyl and is widely used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves its ability to bind to estrogen receptors and block their activity. This leads to a decrease in the expression of estrogen-responsive genes and a reduction in the effects of estrogen on the body. This mechanism is similar to that of other antiestrogenic compounds such as tamoxifen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide are largely related to its antiestrogenic activity. It has been shown to reduce the growth of estrogen-responsive breast cancer cells and to prevent bone loss in animal models of osteoporosis. It has also been shown to have anti-inflammatory effects and to improve cardiovascular health in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments is its specificity for estrogen receptors. This allows researchers to investigate the effects of estrogen on various physiological processes without the confounding effects of other compounds. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is its potential use as a therapeutic agent for breast cancer and osteoporosis. Another area of interest is its effects on the immune system and its potential use in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that has been extensively used in scientific research for its unique properties and applications. Its antiestrogenic activity makes it a useful tool for studying the role of estrogen in various physiological processes. While there are limitations to its use, the potential applications of this compound are vast, and further research is needed to fully understand its potential.
合成法
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 2-chloro-5-methylphenol with ethyl 3-amino-4,5-dihydroisoxazole-5-carboxylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized for high yield and purity.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research for its unique properties. It has been shown to have antiestrogenic activity, which makes it a useful tool for studying the role of estrogen in various physiological processes. It has also been used to investigate the effects of estrogen on the immune system, bone metabolism, and cardiovascular health.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-4-5-11(15)12(6-8)19-10(3)14(18)16-13-7-9(2)20-17-13/h4-7,10H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXVZJUGDQERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)


![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
